molecular formula C18H27N3O2 B2635053 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one CAS No. 2197311-61-6

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one

Cat. No. B2635053
CAS RN: 2197311-61-6
M. Wt: 317.433
InChI Key: HIMUXCOJXHJNDI-UHFFFAOYSA-N
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Description

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Chemical Synthesis and Drug Discovery

The synthesis of complex molecules like "3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one" plays a significant role in the development of new pharmacological agents. For instance, strategies for the synthesis of spiropiperidines, which might share structural similarities with the compound , have been explored for their potential in drug discovery programs. Spiropiperidines are particularly interesting for medicinal chemists due to their three-dimensional chemical space, which is valuable for discovering new drugs (Griggs, Tape, & Clarke, 2018).

Pharmacological Significance

Compounds with azepane and piperidine structures are known for their wide range of pharmacological properties. For example, azepane-based compounds have been recognized for their therapeutic potential in various diseases due to their structural diversity. More than 20 azepane-based drugs have been approved by the FDA, highlighting the significance of this structural motif in medicinal chemistry (Zha et al., 2019). This suggests that "3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one" could be of interest for the development of new therapeutic agents due to its structural features.

Enzyme Inhibition

The compound's structural complexity suggests it could be a candidate for selective inhibition of enzymes such as cytochrome P450 isoforms. Chemical inhibitors of these enzymes are crucial for understanding drug-drug interactions and metabolism. Potent and selective inhibitors are valuable tools for phenotyping studies to decipher the involvement of specific isoforms in the metabolism of various drugs (Khojasteh et al., 2011).

properties

IUPAC Name

3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-5-4-10-20-18(14)23-13-15-7-11-21(12-8-15)16-6-2-3-9-19-17(16)22/h4-5,10,15-16H,2-3,6-9,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUXCOJXHJNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one

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